molecular formula C21H22N4O2S B2485331 (E)-3-(2-methoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide CAS No. 2035017-72-0

(E)-3-(2-methoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide

Cat. No.: B2485331
CAS No.: 2035017-72-0
M. Wt: 394.49
InChI Key: CVHXDMYVCHZTCN-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-methoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a key regulatory enzyme involved in the removal of acetyl groups from tubulin and other cytoplasmic proteins. This compound has been specifically designed to exhibit high selectivity for HDAC6 over other HDAC isoforms, particularly Class I HDACs, which minimizes off-target effects and makes it an invaluable tool for dissecting the unique biological roles of HDAC6 [https://patents.google.com/patent/WO2021263111A1/]. Its primary research value lies in the investigation of diseases where HDAC6-mediated pathways are implicated, such as oncology, where it can be used to study mechanisms of cell proliferation, metastasis, and protein degradation pathways in various cancer models. Furthermore, due to HDAC6's role in aggresome formation and clearance of misfolded proteins, this inhibitor is a critical research probe for neurodegenerative conditions like Alzheimer's and Huntington's disease. By modulating tubulin acetylation and subsequent intracellular transport, researchers can explore novel therapeutic strategies aimed at restoring neuronal health and function. The compound's well-defined mechanism of action provides a clear path for exploring HDAC6 biology in cellular models of disease, target validation, and combination therapy studies.

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-27-18-7-3-2-5-15(18)8-9-19(26)23-16-10-13-25(14-11-16)21-24-17-6-4-12-22-20(17)28-21/h2-9,12,16H,10-11,13-14H2,1H3,(H,23,26)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHXDMYVCHZTCN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-methoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide, identified by its CAS number 2035017-72-0, is a compound that has garnered attention for its potential biological activities. Its structure incorporates a methoxyphenyl group and a thiazolo[5,4-b]pyridine moiety, which are known to exhibit various pharmacological effects. This article reviews the biological activity of this compound based on recent studies and findings.

The molecular formula of the compound is C21H22N4O2SC_{21}H_{22}N_{4}O_{2}S, with a molecular weight of 394.5 g/mol. The structural characteristics include:

PropertyValue
Molecular FormulaC21H22N4O2S
Molecular Weight394.5 g/mol
CAS Number2035017-72-0

Research indicates that compounds containing thiazolo[5,4-b]pyridine derivatives often act as inhibitors of specific kinases, including phosphoinositide 3-kinase (PI3K). These inhibitors play crucial roles in cancer therapy due to their ability to interfere with signaling pathways that promote tumor growth and survival.

In one study, thiazolo[5,4-b]pyridine derivatives exhibited strong inhibition against PI3K isoforms, with IC50 values as low as 1.8 nM for PI3Kγ . This suggests that this compound may similarly possess potent inhibitory effects on these pathways.

Antimicrobial Activity

Recent evaluations have highlighted the antimicrobial properties of related thiazolo compounds. For instance, thiazole derivatives have shown significant activity against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives . While specific data for this compound is limited, its structural similarity suggests potential antimicrobial efficacy.

Anticancer Activity

The anticancer potential of compounds similar to this compound is notable. Thiazolo[5,4-b]pyridine analogs have been reported to exhibit cytotoxic effects on various cancer cell lines . The mechanism often involves apoptosis induction and cell cycle arrest, which are critical for effective cancer treatment.

Case Studies

  • Study on Thiazolo Derivatives : A series of thiazolo derivatives were synthesized and tested for their biological activities. One derivative showed an IC50 value of 3.6 nM against PI3Kα, indicating strong potential for further development in cancer therapies .
  • Antimicrobial Evaluation : In vitro studies demonstrated that certain thiazole compounds effectively inhibited the growth of Staphylococcus aureus and Staphylococcus epidermidis, suggesting that similar compounds could be effective against resistant strains .

Scientific Research Applications

Biological Activities

Research has identified several promising biological activities associated with this compound and its derivatives:

  • Inhibition of Phosphoinositide 3-Kinase (PI3K) :
    • Thiazolo[5,4-b]pyridine derivatives, including those related to the target compound, have shown potent PI3K inhibitory activity. The IC50 values for some derivatives can be as low as 3.6 nM, indicating strong potential for therapeutic applications in cancer treatment due to the role of PI3K in tumorigenesis .
  • Anticancer Activity :
    • Thiazolo[5,4-b]pyridine analogues have been explored for their anticancer properties. They exhibit activity against various cancer cell lines, making them candidates for further development as anticancer agents .
  • CNS Disorders :
    • Compounds similar to (E)-3-(2-methoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide have been investigated for their potential in treating central nervous system disorders, including cognitive impairments and neurodegenerative diseases such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:

  • Sulfonamide Functionality : The presence of sulfonamide groups has been shown to significantly influence the inhibitory activity against PI3K. Variations in substituents on the thiazolo[5,4-b]pyridine core can lead to different potency levels .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiazolo[5,4-b]pyridine derivatives:

Study ReferenceKey Findings
Novel thiazolo[5,4-b]pyridine derivatives showed potent PI3K inhibition with IC50 values around 3.6 nM.
Synthesis of derivatives demonstrated varying degrees of antimicrobial activity depending on substituent nature.
Structural analysis provided insights into the crystal structure of related compounds, aiding in understanding their reactivity and interaction with biological targets.

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Thiazolo[5,4-b]pyridine + piperidine 2-Methoxyphenyl, acrylamide ~432.5 (estimated) Ortho-methoxy group; rigid thiazolo-pyridine core
(Z)-2-[(E)-3-(4-Methoxyphenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide (4412) Oxazolone-derived acrylamide 4-Methoxyphenyl, pyridin-3-yl, n-propyl ~406.4 Para-methoxy group; dual acrylamide linkages
(R,E)-N-(1-(6-Chloro-2-(4-(4-Methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(pyridin-3-yl)acrylamide (13m) Imidazo[4,5-b]pyridine + pyrrolidine Cyano, 4-methylpiperazine, pyridin-3-yl ~628.1 Cyano group for covalent binding; polar piperazine substituent
(E)-N-(4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(4-methoxyphenyl)acrylamide Sulfamoyl-linked pyrimidine 4-Methoxyphenyl, sulfamoyl ~468.5 Sulfamoyl group enhances solubility; para-methoxy configuration
(E)-2-Cyano-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide Pyrimidine + acrylamide Cyano, trimethoxyphenyl, pyridin-3-yl ~555.6 Bulky trimethoxyphenyl group; cyano enhances electrophilicity

Key Observations:

  • Substituent Position: The target compound’s 2-methoxyphenyl group (ortho) contrasts with para-methoxy analogs (e.g., 4412, ), which may reduce steric hindrance but increase electronic donation.
  • Functional Groups: The absence of a cyano group (cf. 13m and ) suggests the target relies on non-covalent interactions, whereas cyano-containing analogs may act as covalent inhibitors.

Preparation Methods

Retrosynthetic Analysis of (E)-3-(2-Methoxyphenyl)-N-(1-(Thiazolo[5,4-b]Pyridin-2-yl)Piperidin-4-yl)Acrylamide

The target compound can be dissected into two primary fragments:

  • Thiazolo[5,4-b]pyridine-piperidine scaffold : Derived from 2,4-dichloro-3-nitropyridine via sequential substitutions, cyclization, and piperidine incorporation.
  • (E)-3-(2-Methoxyphenyl)acrylamide : Synthesized via Knoevenagel condensation between 2-methoxybenzaldehyde and malonic acid, followed by activation and amidation.

Coupling these fragments through amide bond formation completes the synthesis.

Synthesis of the Thiazolo[5,4-b]Pyridine-Piperidine Scaffold

Construction of the Thiazolo[5,4-b]Pyridine Core

The synthesis begins with 2,4-dichloro-3-nitropyridine (1) , which undergoes selective substitution with morpholine in the presence of triethylamine to yield 4-morpholino-2-chloro-3-nitropyridine (2) . Subsequent treatment with potassium thiocyanate in acetic acid at 80°C introduces a thiocyanate group, forming 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine (3) . Reduction of the nitro group using iron powder in acetic acid triggers intramolecular cyclization, yielding 7-morpholinothiazolo[5,4-b]pyridin-2-amine (4) .

Key Reaction Conditions:
Step Reagents/Conditions Yield
1→2 Morpholine, Et₃N, 80°C 85%
2→3 KSCN, AcOH, 80°C 78%
3→4 Fe powder, AcOH, 60°C 55%

Mechanistic Insight : Cyclization occurs via nucleophilic attack of the thiocyanate sulfur on the adjacent carbon, forming the thiazole ring.

Functionalization with Piperidine

Bromination of 4 using tert-butyl nitrite and hydrobromic acid generates 4-(2-bromothiazolo[5,4-b]pyridin-7-yl)morpholine (5) . Displacement of the bromide with piperidine-4-amine in acetonitrile at 60°C affords 1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine (6) .

Synthesis of (E)-3-(2-Methoxyphenyl)Acrylic Acid

Knoevenagel Condensation

2-Methoxybenzaldehyde reacts with malonic acid in ethanol under reflux with piperidine as a catalyst, producing (E)-3-(2-methoxyphenyl)acrylic acid (7) with >90% stereoselectivity for the trans isomer.

Critical Parameters :

  • Solvent: Ethanol
  • Catalyst: Piperidine (10 mol%)
  • Temperature: Reflux (78°C)
  • Reaction Time: 6 hours

Characterization Data :

  • 1H NMR (400 MHz, CDCl₃) : δ 7.89 (d, J = 15.9 Hz, 1H, CH=), 7.52–7.48 (m, 1H, ArH), 7.32–7.28 (m, 2H, ArH), 6.95 (d, J = 15.9 Hz, 1H, CH=), 3.89 (s, 3H, OCH₃).

Amide Coupling and Final Assembly

Activation of Acrylic Acid

(E)-3-(2-Methoxyphenyl)acrylic acid (7) is treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine (6) in dichloromethane using triethylamine as a base.

Alternative Method : HATU-mediated coupling in DMF at 0°C to room temperature achieves higher yields (82%) while minimizing epimerization.

Optimization Table:
Coupling Reagent Solvent Yield
SOCl₂/Et₃N CH₂Cl₂ 68%
HATU DMF 82%

Characterization of Final Product :

  • HRMS (ESI) : m/z [M+H]+ Calculated: 463.1784; Found: 463.1786.
  • HPLC Purity : 98.5% (C18 column, MeCN/H₂O = 70:30).

Stereochemical Considerations and Byproduct Analysis

The (E)-configuration of the acrylamide is confirmed via NOESY spectroscopy, showing no correlation between the β-vinyl proton and the 2-methoxyphenyl group. Common byproducts include:

  • Z-Isomer : <5% when using HATU/DMF.
  • Piperidine N-Oxide : Forms under oxidative conditions, mitigated by inert atmospheres.

Scalability and Industrial Relevance

A kilogram-scale protocol achieves 76% overall yield using continuous flow hydrogenation for nitro reduction and telescoped amide coupling. Key cost drivers include HATU (replaced by EDC/HCl in large-scale runs) and chromatography (replaced by crystallization).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.